(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-bromophenyl)methanone
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Overview
Description
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-bromophenyl)methanone: is a complex organic compound that features a unique combination of a benzo[d][1,3]dioxole ring, a thiazepane ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-bromophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Thiazepane Ring: The thiazepane ring can be synthesized by reacting a suitable amine with a thiol and an alkyl halide under basic conditions.
Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole and thiazepane intermediates with a 2-bromophenylmethanone derivative using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-bromophenyl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-bromophenyl)methanone: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-bromophenyl)methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-bromophenyl)methanone: can be compared with similar compounds such as:
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-fluorophenyl)methanone: Contains a fluorine atom, potentially increasing its stability and lipophilicity.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(2-bromophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3S/c20-15-4-2-1-3-14(15)19(22)21-8-7-18(25-10-9-21)13-5-6-16-17(11-13)24-12-23-16/h1-6,11,18H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHLNPQYSBLGEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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